
(Butylsulfanyl)(diphenyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butylsulfanyl)(diphenyl)borane is an organoboron compound that features a boron atom bonded to a butylsulfanyl group and two phenyl groups. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The unique structure of this compound makes it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butylsulfanyl)(diphenyl)borane typically involves the reaction of diphenylborane with a butylsulfanyl precursor. One common method is the reaction of diphenylborane with butylsulfanyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the borane compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(Butylsulfanyl)(diphenyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halides and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Reduced organic compounds with the boron atom intact.
Substitution: Various substituted borane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Butylsulfanyl)(diphenyl)borane is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. Its unique structure allows for selective reactions, making it a valuable tool for chemists.
Biology and Medicine
In biology and medicine, organoboron compounds like this compound are explored for their potential as therapeutic agents. Their ability to interact with biological molecules and pathways opens up possibilities for drug development and diagnostic applications.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (Butylsulfanyl)(diphenyl)borane involves its ability to form stable complexes with other molecules. The boron atom, with its empty p-orbital, can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The butylsulfanyl group provides additional stability and reactivity, allowing for selective reactions.
Comparison with Similar Compounds
Similar Compounds
Triphenylborane: Similar in structure but with three phenyl groups instead of a butylsulfanyl group.
Phenylboronic Acid: Contains a boronic acid group instead of a butylsulfanyl group.
Butylboronic Acid: Similar but with a boronic acid group and a butyl group.
Uniqueness
(Butylsulfanyl)(diphenyl)borane is unique due to the presence of the butylsulfanyl group, which imparts distinct reactivity and stability compared to other organoboron compounds. This uniqueness makes it a valuable reagent in specific chemical reactions and applications.
Properties
CAS No. |
61209-21-0 |
|---|---|
Molecular Formula |
C16H19BS |
Molecular Weight |
254.2 g/mol |
IUPAC Name |
butylsulfanyl(diphenyl)borane |
InChI |
InChI=1S/C16H19BS/c1-2-3-14-18-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3 |
InChI Key |
ATBFBCOIZRCDCP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)SCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


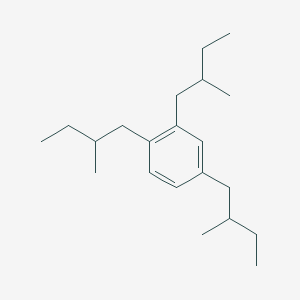

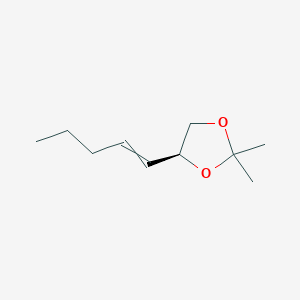
![(3S,5R)-3,5-Dimethyl-6-oxa-1-azabicyclo[3.1.0]hexane](/img/structure/B14586301.png)
![1H-Indole, 1-[(4,4-dimethyl-2-oxocyclopentyl)carbonyl]-5-methoxy-](/img/structure/B14586304.png)
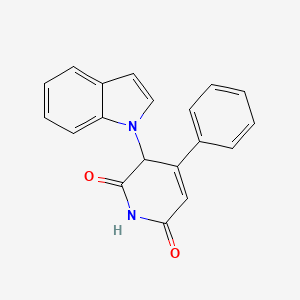
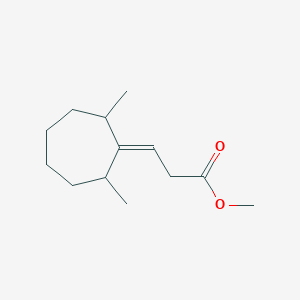
![N-(2-Aminoethyl)-N-[2-(dodecylamino)ethyl]glycine](/img/structure/B14586318.png)
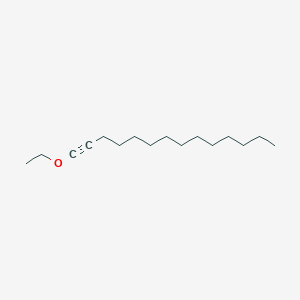

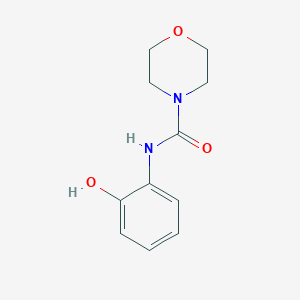
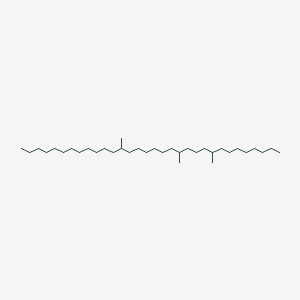
![Methanone, [3-methyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]phenyl-](/img/structure/B14586354.png)

